Regioisomeric Lipophilicity Differential: Spiro[4.4]nonane-1-sulfonamide vs. Spiro[4.4]nonane-2-sulfonamide
The 1-sulfonamide regioisomer (XLogP3 = 1.5) demonstrates a 0.4 log-unit reduction in predicted lipophilicity compared with the 2-sulfonamide isomer (XLogP3 = 1.9), representing an approximately 2.5-fold lower octanol-water partition coefficient [1][2]. This difference arises from the distinct spatial orientation of the polar sulfonamide group relative to the spirocyclic core—at the 1-position, the –SO2NH2 group is attached directly adjacent to the spiro junction, altering the local electronic environment and solvent exposure compared with the 2-position attachment . The reduced lipophilicity of the 1-isomer predicts higher aqueous solubility and potentially lower passive membrane permeability, which may favor target engagement for cytosolic targets while disfavoring blood-brain barrier penetration relative to the 2-isomer.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (Spiro[4.4]nonane-1-sulfonamide) |
| Comparator Or Baseline | XLogP3 = 1.9 (Spiro[4.4]nonane-2-sulfonamide, CAS 2580226-35-1) |
| Quantified Difference | ΔXLogP3 = −0.4 (2.5-fold lower Kow for 1-isomer) |
| Conditions | Computed by XLogP3 algorithm (PubChem/Cactvs); values sourced from vendor technical datasheets [1][2] |
Why This Matters
A 0.4 log-unit lipophilicity difference can materially shift a compound's position on multiparametric optimization maps (e.g., lipophilic ligand efficiency, CNS MPO score) and should inform regioisomer selection at the building-block procurement stage.
- [1] Angene Chemical. CAS 1856775-04-6 | Spiro[4.4]nonane-1-sulfonamide. XLogP3 = 1.5. Available at: https://www.angenechem.com/1856775-04-6 (accessed April 2026). View Source
- [2] Kuujia.com. CAS 2580226-35-1 | Spiro[4.4]nonane-2-sulfonamide. XLogP3 = 1.9, TPSA = 68.5 Ų. Available at: https://www.kuujia.com/cas-2580226-35-1.html (accessed April 2026). View Source
